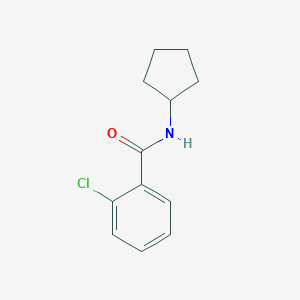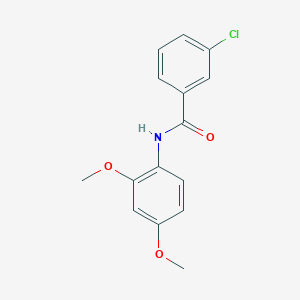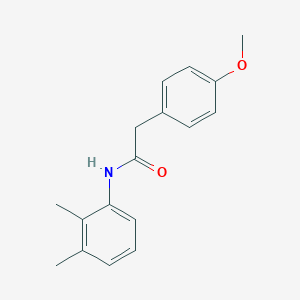![molecular formula C18H19N3OS3 B291938 (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone, also known as AEPTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEPTI is a thieno[2,3-c]isothiazole derivative that has a unique structure, making it an interesting molecule for research purposes. In
Mechanism of Action
The mechanism of action of (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in gene expression. (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has also been shown to reduce inflammation and oxidative stress in various cell types. In animal studies, (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has several advantages for lab experiments, including its unique structure, high purity, and availability. However, there are also some limitations to using (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and use of appropriate safety measures.
Future Directions
There are several future directions for research on (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone in these applications. Another area of interest is the development of new chemical probes based on (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone for studying protein function. Additionally, further studies are needed to fully understand the mechanism of action of (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone and its potential side effects.
Synthesis Methods
The synthesis of (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone involves a multi-step process that requires careful handling of chemicals and precise conditions. The first step involves the reaction of 2-chloroethylamine hydrochloride with potassium thiocyanate to form 2-(2-aminoethylthio)ethyl isothiocyanate. The second step involves the reaction of 2-(2-aminoethylthio)ethyl isothiocyanate with 2-phenylacetyl chloride to form the final product, (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone. The synthesis of (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has been reported in various scientific journals, and the method has been optimized for higher yields and purity.
Scientific Research Applications
(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has shown promising results in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for various diseases. (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. (4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone has also been used as a tool in chemical biology research, such as in the development of new chemical probes for studying protein function.
properties
Molecular Formula |
C18H19N3OS3 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
[4-amino-3-(2-pyrrolidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3OS3/c19-14-13-17(24-16(14)15(22)12-6-2-1-3-7-12)20-25-18(13)23-11-10-21-8-4-5-9-21/h1-3,6-7H,4-5,8-11,19H2 |
InChI Key |
ZOKBHFIHDFACHC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
Canonical SMILES |
C1CCN(C1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















